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For researchers, scientists, and drug development professionals engaged in protein analysis,

Sodium Dodcyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable

technique. The choice of running buffer system is critical as it directly influences the resolution,

band sharpness, and separation range of proteins. The most common system, the Laemmli

method, utilizes a Tris-glycine running buffer.[1][2] However, for specific applications,

particularly the analysis of low molecular weight (LMW) proteins, alternative Tris-based buffers,

such as the Tris-Tricine system, offer significant advantages.[1][3] This guide provides an

objective comparison of these two systems, supported by experimental data and detailed

protocols, to facilitate an informed choice for your research needs.

The fundamental difference between these buffer systems lies in the identity of the trailing ion.

[1] In the discontinuous buffer system of SDS-PAGE, a voltage gradient is established between

a leading ion (typically chloride from the gel buffer) and a trailing ion from the running buffer.[1]

[2] Proteins stack into sharp bands between these two ionic fronts in the stacking gel before

entering the resolving gel for separation based on molecular weight.[1] In the Laemmli system,

glycine serves as the trailing ion, while the Schägger and von Jagow system employs tricine.[1]

Performance Comparison at a Glance
The choice between a glycine-based and a tricine-based running buffer system hinges on the

molecular weight of the proteins of interest. While the Tris-glycine system is a robust, general-

purpose buffer for a broad range of proteins, the Tris-Tricine system provides superior

resolution for smaller proteins and peptides.[2][3][4]
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Feature
Tris-Glycine
System (Laemmli)

Tris-Tricine System
(Schägger & von
Jagow)

Rationale &
References

Primary Application

General purpose,

broad range of protein

sizes.

Separation of low

molecular weight

(LMW) proteins and

peptides.

The Tris-glycine

system is effective for

proteins from 30 kDa

to 250 kDa, while the

Tris-Tricine system

excels at resolving

proteins and peptides

in the 1 to 100 kDa

range.[1][2]

Optimal Separation

Range
30 kDa - 250 kDa 1 kDa - 100 kDa

Tricine's higher ionic

mobility allows for

better separation of

small peptides from

the SDS front.[1]

Resolution of LMW

Proteins (<30 kDa)

Poor to moderate;

often results in diffuse

or smeared bands.

Excellent; provides

sharp, well-defined

bands.[1][3]

Glycine's lower

effective mobility in

the stacking gel can

cause LMW proteins

to co-migrate with the

SDS micelle front,

leading to poor

resolution.[1] Tricine's

properties prevent this

co-migration.[1][3]

Band Sharpness

Good for high MW

proteins, less sharp

for low MW proteins.

Excellent, especially

for LMW proteins.[1]

[3]

The Tris-Tricine

system reduces band

diffusion for smaller

molecules.[1]

Typical Running

Voltage

100-200 V (constant

voltage)

30 V initially, then

increased to 180 V.

Tricine gels often

require a lower initial

voltage to ensure
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proper stacking of

proteins.[1]

Potential Issues

Poor resolution of

small peptides,

potential for band

distortion.[1][5]

Longer run times, can

be more sensitive to

buffer preparation.[1]

The highly alkaline

operating pH of the

Laemmli system can

sometimes lead to

band distortion.[5]

The Underlying Mechanism: A Tale of Two Ions
The key to understanding the performance differences lies in the properties of the trailing ion in

the discontinuous buffer system.

Tris-Glycine System

Tris-Tricine System

Glycine (Trailing Ion)
pKa ~9.6 Stacking Gel (pH 6.8)

Partially Ionized
Low Mobility Resolving Gel (pH 8.8)Proteins Stack Broadly Broad Stacking Zone

Poor LMW Resolution

LMW Proteins Co-migrate
with SDS Front

Tricine (Trailing Ion)
pKa ~8.15 Stacking Gel (pH 6.8)

More Ionized
Higher Mobility Resolving Gel (pH 8.45)Proteins Stack Tightly Tight Stacking Zone

Excellent LMW Resolution

LMW Proteins Separate
from SDS Front

Click to download full resolution via product page

Caption: Ion mobility differences between Glycine and Tricine systems.

In the Tris-glycine system, glycine, with a high pKa of 9.6, is not fully ionized at the pH of the

stacking gel (pH 6.8).[1] This results in lower effective mobility, causing it to lag behind the

migrating proteins.[1] This system is highly effective for a broad range of proteins.[1] However,

for proteins smaller than 30 kDa, their mobility is very close to that of the SDS micelles, often

leading to co-migration and diffuse bands.[1]
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Conversely, in the Tris-Tricine system, tricine has a pKa of 8.15, meaning it is more negatively

charged and has a higher ionic mobility than glycine in the stacking gel.[1] This allows it to

migrate ahead of even very small peptides, preventing their co-migration with the SDS front

and resulting in significantly sharper bands and superior resolution for proteins and peptides in

the 1 to 100 kDa range.[1]

Experimental Workflow Overview
The general workflow for performing SDS-PAGE is consistent for both buffer systems, involving

sample preparation, gel casting, electrophoresis, and downstream analysis such as staining or

Western blotting.

Sample Preparation
(with Laemmli or Tricine Sample Buffer)

Gel Casting
(Stacking & Resolving Gels)

Electrophoresis Apparatus Setup

Loading Samples & Markers

Running the Gel
(Constant Voltage/Current)

Downstream Analysis
(Staining, Western Blot, etc.)

Click to download full resolution via product page
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Caption: General experimental workflow for SDS-PAGE.

Detailed Experimental Protocols
Note: Acrylamide is a neurotoxin. Always wear appropriate personal protective equipment

(PPE), including gloves and safety glasses, when handling acrylamide solutions. The following

protocols are for a standard mini-gel system.

Tris-Glycine SDS-PAGE (Laemmli System)
1. Stock Solutions:

30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1): Commercially available.

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, 0.4% SDS.

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, 0.4% SDS.

10X Tris-Glycine-SDS Running Buffer: 0.25 M Tris, 1.92 M Glycine, 1% SDS. The final pH

should be approximately 8.3 and should not be adjusted.[1][6]

2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004%

bromophenol blue, 0.125 M Tris-HCl, pH 6.8.[7][8]

10% Ammonium Persulfate (APS): Prepare fresh.

TEMED: N,N,N',N'-Tetramethylethylenediamine.

2. Gel Preparation (for one 1.0 mm mini-gel):
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Component 12% Resolving Gel (5 mL) 4% Stacking Gel (2.5 mL)

Water 1.65 mL 1.5 mL

30% Acrylamide/Bis 2.0 mL 0.42 mL

Resolving Gel Buffer 1.25 mL -

Stacking Gel Buffer - 0.63 mL

10% APS 50 µL 25 µL

TEMED 5 µL 2.5 µL

3. Electrophoresis:

Prepare 1X Running Buffer by diluting the 10X stock.

Assemble the electrophoresis apparatus.

Fill the upper and lower chambers with 1X Running Buffer.

Load samples prepared in Laemmli sample buffer.

Run the gel at a constant voltage of 100-200 V until the dye front reaches the bottom of the

gel.[4]

Tris-Tricine SDS-PAGE
1. Stock Solutions:

30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1): Commercially available.

Gel Buffer: 3.0 M Tris-HCl, 0.3% SDS, pH 8.45.

10X Cathode (Upper Chamber) Buffer: 1 M Tris, 1 M Tricine, 1% SDS.

10X Anode (Lower Chamber) Buffer: 1 M Tris-HCl, pH 8.9.
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2X Tricine Sample Buffer: 4% SDS, 12% glycerol, 50 mM Tris-HCl pH 6.8, 2% 2-

mercaptoethanol, 0.02% Coomassie blue G-250.

10% Ammonium Persulfate (APS): Prepare fresh.

TEMED: N,N,N',N'-Tetramethylethylenediamine.

2. Gel Preparation (for one 1.0 mm mini-gel):

Component 12% Resolving Gel (5 mL) 4% Stacking Gel (2.5 mL)

Water 1.65 mL 1.5 mL

30% Acrylamide/Bis 2.0 mL 0.42 mL

Gel Buffer 1.25 mL 0.63 mL

Glycerol 0.5 g -

10% APS 25 µL 12.5 µL

TEMED 2.5 µL 1.25 µL

3. Electrophoresis:

Prepare 1X Cathode and 1X Anode buffers by diluting the 10X stocks.

Assemble the apparatus.

Fill the upper (cathode) chamber with 1X Cathode Buffer and the lower (anode) chamber

with 1X Anode Buffer.

Load samples prepared in Tricine sample buffer.

Run the gel at an initial constant voltage of 30 V for 60 minutes, then increase to 180 V.[1] It

is important to keep the gel cool during the run.
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The choice between Tris-glycine and Tris-Tricine running buffers is dictated by the specific

research application. For routine analysis of a wide range of proteins, the Tris-glycine

(Laemmli) system remains a robust and widely used method.[2] However, when high-resolution

separation of low molecular weight proteins and peptides (<30 kDa) is critical, the Tris-Tricine

system is unequivocally superior.[2][9] Its ability to resolve small proteins from interfering SDS

micelles and its gentler, lower pH environment make it the ideal choice for proteomics, peptide

analysis, and studies involving smaller protein targets.[2] By understanding the principles and

protocols outlined in this guide, researchers can select the optimal buffer system to generate

accurate and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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